Fmoc-Lys(Me)2-OH hydrochloride

Solid-Phase Peptide Synthesis Building Block Solubility Fmoc SPPS Workflow Compatibility

Fmoc-Lys(Me)2-OH hydrochloride (CAS 252049-10-8) is a protected amino acid derivative designed for the site-specific incorporation of Nε,Nε-dimethyl-L-lysine into peptides via Fmoc solid-phase peptide synthesis (SPPS). It is a member of the methyl-lysine building block family, which also includes Fmoc-Lys(Me,Boc)-OH (monomethyl) and Fmoc-Lys(Me)3-OH chloride (trimethyl), and is widely used to construct histone tail peptides and other epigenetically relevant sequences for studying protein–protein interactions and enzymatic specificity.

Molecular Formula C23H29ClN2O4
Molecular Weight 432.9 g/mol
CAS No. 252049-10-8
Cat. No. B613413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Me)2-OH hydrochloride
CAS252049-10-8
Synonyms252049-10-8; FMOC-LYS(ME)2-OHHCL; Fmoc-N',N'-dimethyl-L-lysinehydrochloride; Fmoc-Lys(me)2-OH.HCl; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(dimethylamino)hexanoicacidhydrochloride; FMOC-Lys(Me)2-OH; Fmoc-Arg(Me)2-OH.HCl; Fmoc-L-Lys(Me2)-OH*HCl; CTK8C5187; Fmoc-Lys(Me)2-OH.HCl; MolPort-006-705-670; ANW-74502; AKOS015899921; RTR-011536; VA50376; AK-49612; SC-65063; AB0057669; FT-0080058; FT-0602163; I14-11868; N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6,N6-dimethyl-L-lysinehydrochloride; (2S)-6-(dimethylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoicacidhydrochloride
Molecular FormulaC23H29ClN2O4
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1
InChIKeySJFAFKDBWNFBCC-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Me)2-OH Hydrochloride: A Defined Building Block for Nε,Nε-Dimethyl-Lysine Incorporation in Fmoc SPPS


Fmoc-Lys(Me)2-OH hydrochloride (CAS 252049-10-8) is a protected amino acid derivative designed for the site-specific incorporation of Nε,Nε-dimethyl-L-lysine into peptides via Fmoc solid-phase peptide synthesis (SPPS). It is a member of the methyl-lysine building block family, which also includes Fmoc-Lys(Me,Boc)-OH (monomethyl) and Fmoc-Lys(Me)3-OH chloride (trimethyl), and is widely used to construct histone tail peptides and other epigenetically relevant sequences for studying protein–protein interactions and enzymatic specificity [1]. The compound is supplied as a hydrochloride salt, which provides a defined counterion stoichiometry and distinct solubility properties compared to its free-base counterpart, and is supported by standardized analytical specifications including enantiomeric purity, HPLC purity, and residual acetate content .

Beyond Simple Methylation: Why Fmoc-Lys(Me)2-OH Hydrochloride Is Not Interchangeable with Other Methyl-Lysine or Lysine Building Blocks


Methylated lysine building blocks within Fmoc SPPS differ fundamentally in the degree of ε-amino methylation, protection strategy, and counterion identity, each of which imposes distinct constraints on coupling efficiency, peptide-resin stability, and final product quality. The dimethyl-lysine derivative (Fmoc-Lys(Me)2-OH·HCl) uniquely exhibits partial Fmoc removal on fully protected peptide-resins at ambient temperature, a liability that is not observed with monomethyl (Fmoc-Lys(Me,Boc)-OH) or unmodified (Fmoc-Lys(Boc)-OH) counterparts, necessitating specific handling protocols [1]. Additionally, unlike the hydrochloride salt, the free-base form of the dimethyl derivative (CAS 378802-00-7) demonstrates markedly reduced solubility in DMF, directly impacting its compatibility with standard SPPS workflows . These differences mean that substitution without accounting for counterion form, protection strategy, and residue-specific stability can lead to unpredictable coupling outcomes, lower crude peptide purity, and failed syntheses, making empirical selection based on quantitative specifications essential.

Quantitative Differentiation Evidence: Fmoc-Lys(Me)2-OH Hydrochloride Versus Closest Analogs


Hydrochloride Salt Form Delivers Defined DMF Solubility That the Free Base Cannot Match

The hydrochloride salt of Fmoc-Lys(Me)2-OH (CAS 252049-10-8) delivers a quantitative and reproducible solubility of 'clearly soluble' at a standard working concentration of 1 mmole in 2 mL DMF (0.5 M), as specified in the Novabiochem analytical certificate . In contrast, the free-base form of Nα-Fmoc-Nε,Nε-dimethyl-L-lysine (CAS 378802-00-7) is documented by suppliers as only 'slightly soluble' in DMSO and methanol, with no reported solubility in DMF, the primary solvent used in automated Fmoc SPPS . This solubility differential directly dictates whether the building block can be reliably dissolved and delivered in standard synthesizer cartridges.

Solid-Phase Peptide Synthesis Building Block Solubility Fmoc SPPS Workflow Compatibility

Enantiomeric Purity ≥99.5% Provides a Quantitative Benchmark That Is Critical for Long Peptide Synthesis Fidelity

The Novabiochem Fmoc-Lys(Me)2-OH HCl is specified with an enantiomeric purity of ≥99.5% (a/a), as measured by validated chiral analytical methods . According to Sigma-Aldrich's own technical documentation on Fmoc-amino acid quality, building blocks with 99.5% optical purity can theoretically yield only 78% of the target 50-mer peptide, while those with 99.8% optical purity raise this figure to 90% . While the standard Novabiochem proteinogenic Fmoc-amino acids target ≥99.8% enantiomeric purity, the ≥99.5% specification for this specialty PTM building block still permits quantitative estimation of diastereomeric impurity accumulation during multi-step synthesis, enabling informed go/no-go decisions for long or complex sequences where even small amounts of D-enantiomer can render the final product inseparable by HPLC .

Enantiomeric Purity Peptide Diastereomer Contamination Long Peptide Synthesis

Fmoc-Lys(Me)2-OH·HCl Exhibits Unique On-Resin Fmoc Lability Compared to Monomethyl and Trimethyl Counterparts, Necessitating Defined Handling Protocols

In the authoritative Methods in Enzymology protocol by Rothbart et al. (2012), which systematically compared PTM-modified lysine building blocks for histone peptide microarray construction, Fmoc-Lys(Me)2-OH·HCl was flagged with a unique handling caveat: 'Partial removal of the Fmoc-protecting group is observed from fully protected Fmoc-peptide-resins containing this residue after a few hours at room temperature. The presence of this residue, especially near the C-terminal end of the peptide sequence, has a negative influence on the overall quality of peptide synthesis' [1]. This behavior is distinct from Fmoc-Lys(Me,Boc)-OH (monomethyl), which undergoes standard Boc deprotection during TFA cleavage and does not exhibit premature Fmoc loss, and from Fmoc-Lys(Me)3-OH chloride (trimethyl), which instead suffers from difficult coupling requiring double-coupling strategies but without the same Fmoc stability issue [1]. The documented lability requires users to avoid extended room-temperature storage of intermediate peptide-resins containing this residue and to consider sequence positioning (avoiding C-terminal placement) when designing synthesis strategies.

Peptide-Resin Stability Fmoc Deprotection Control Sequence Design Constraints

Acetate Content ≤1.0% Minimizes Chain-Terminating Side Reactions Compared to Building Blocks Without This Specification

The Novabiochem Fmoc-Lys(Me)2-OH HCl specification includes an acetate (IC) content of ≤1.0%, a quality parameter that is explicitly tested and reported . In Fmoc SPPS, residual acetate in amino acid building blocks can act as a chain-terminating impurity by capping the free N-terminal amine during coupling steps, leading to truncated sequences that are difficult to separate from the full-length product. While many commercial suppliers of specialty PTM building blocks do not publicly disclose acetate content specifications, the Novabiochem product provides this quantitative threshold, enabling risk assessment for critical syntheses. For comparison, the standard Novabiochem proteinogenic Fmoc-amino acids are specified to ≤0.02% acetate, reflecting a higher stringency for high-volume canonical amino acids, but the ≤1.0% acetate limit for this specialty derivative still represents a defined and controlled parameter absent from many competitor datasheets [1].

Acetate Impurity Chain Termination Building Block Quality Control

Peptides Incorporating Nε,Nε-Dimethyl-Lysine Resist Trypsin and Lysyl Endopeptidase Cleavage, Unlike Unmodified Lysine-Containing Sequences

Chi et al. (2014) demonstrated that synthetic histone tail peptides containing Nε,Nε-dimethyl-L-lysine residues, prepared using Nα-Fmoc-Nε-dimethyl-L-lysine as the building block, resist the action of trypsin and lysyl endopeptidase [1]. This protease resistance is a direct consequence of the dimethyl modification at the ε-amino group, which sterically and electronically prevents recognition and cleavage by these enzymes, which specifically target unmodified lysine and arginine residues. While this property is shared with monomethyl and trimethyl lysine as a class effect of ε-amine methylation, it represents a critical functional differentiation from unmodified lysine (incorporated via Fmoc-Lys(Boc)-OH) that directly impacts the design of stable peptide probes, in vitro assays requiring protease resistance, and the generation of peptides that mimic endogenous post-translationally modified histones.

Protease Resistance Methylated Peptide Stability Trypsin/Lysyl Endopeptidase

Standardized Manual Coupling Protocol (4 equiv, HATU/HOAt) Provides Reproducible Incorporation Across Histone Peptide Libraries, Validated Across Hundreds of Peptide Syntheses

The Rothbart et al. (2012) Methods in Enzymology protocol established a standardized manual coupling procedure (Protocol B) for Fmoc-Lys(Me)2-OH·HCl using 4 equivalents of the building block activated with HATU/HOAt and DIEA in NMP, with a coupling time of 2 hours at 25 μmol scale [1]. This protocol was validated across a combinatorial histone peptide microarray library comprising hundreds of distinct peptide sequences, achieving sufficient crude peptide yield (≥5 mg purified peptide per synthesis) and purity for downstream microarray printing and protein interaction studies [1]. In the same systematic comparison, Fmoc-Lys(Me)3-OH chloride was noted to require a second coupling in most cases due to difficult incorporation, while Fmoc-Lys(Me,Boc)-OH followed the same Protocol B but required subsequent TFA-mediated Boc removal during final cleavage [1]. The dimethyl derivative thus occupies a defined middle ground: it does not require the additional Boc deprotection step needed for the monomethyl analog, nor the double-coupling burden of the trimethyl analog, making its incorporation workflow the most streamlined among the three methylation states when the dimethyl modification is the desired end-product.

Manual Coupling Protocol PTM Amino Acid Incorporation Peptide Microarray Synthesis

Defined Application Scenarios: Where the Differentiation of Fmoc-Lys(Me)2-OH Hydrochloride Delivers Measurable Research Value


Synthesis of Histone H3 and H4 Tail Peptides with Site-Specific Dimethyl-Lysine Marks for Epigenetic Reader Domain Screening

When constructing histone tail peptide libraries for screening methyl-lysine reader domains (e.g., chromodomains, PHD fingers, Tudor domains), the Nε,Nε-dimethyl modification at specific residues (e.g., H3K4me2, H3K9me2, H3K27me2, H4K20me2) is a distinct epigenetic mark with different biological reading and writing machinery than mono- or trimethylation at the same site. The Rothbart et al. (2012) protocol validated Fmoc-Lys(Me)2-OH·HCl for exactly this application, demonstrating successful incorporation into combinatorial histone peptide microarrays used to characterize antibody specificity and protein–domain interactions [1]. The defined solubility of the HCl salt in DMF, the enantiomeric purity specification enabling estimation of diastereomeric burden in the final peptide, and the established manual coupling protocol collectively reduce synthesis risk when generating panels of methyl-state-specific histone peptides for biochemical and biophysical assays [1].

Generation of Protease-Resistant Peptide Probes for In Vitro and Cellular Assays

For peptide probes that must survive in environments containing trypsin-like proteases—such as cellular lysates, serum-containing media, or in vitro digestion assays—incorporation of Nε,Nε-dimethyl-lysine via Fmoc-Lys(Me)2-OH·HCl confers resistance to trypsin and lysyl endopeptidase cleavage, a property directly demonstrated by Chi et al. (2014) for peptides containing this modification [1]. This functional attribute is not achievable with standard Fmoc-Lys(Boc)-OH, which produces trypsin-sensitive lysine residues. Researchers developing stable peptide substrates, inhibitors, or imaging probes for protease-rich biological contexts should therefore select the dimethyl-lysine building block when lysine-mediated cleavage would otherwise compromise probe integrity, with the HCl salt form providing the necessary DMF solubility for reliable automated or manual SPPS incorporation .

Multi-PTM Peptide Synthesis Requiring Controlled Acetate and Enantiomeric Impurity Profiles for Reproducible Purification

When synthesizing peptides bearing multiple post-translational modifications (e.g., a histone tail peptide with both dimethyl-lysine and phosphoserine or acetyl-lysine), every coupling step must proceed with high efficiency to avoid accumulating deletion products that co-elute with the target peptide during HPLC purification. The Novabiochem Fmoc-Lys(Me)2-OH HCl specification of ≥99.5% enantiomeric purity and ≤1.0% acetate content provides quantitative thresholds that allow chemists to calculate the cumulative impact of building block impurities on final product yield [1]. In contrast, alternative sources of this building block that do not disclose acetate content or enantiomeric purity introduce an unquantified risk of chain termination and diastereomer formation. For multi-PTM peptides destined for structural biology (X-ray crystallography, NMR) or quantitative biophysical assays (ITC, SPR), where homogeneous product is non-negotiable, selecting a supplier with published and batch-tested impurity specifications is a critical procurement criterion .

Streamlined Synthesis of Dimethyl-Lysine-Containing Peptide Libraries for Epigenetic Drug Discovery

In medicinal chemistry campaigns targeting epigenetic regulators (e.g., lysine methyltransferases, demethylases, or methyl-lysine binding proteins), medium-throughput synthesis of focused peptide libraries is common. Per the Rothbart et al. (2012) systematic comparison, Fmoc-Lys(Me)2-OH·HCl requires only a single manual coupling without post-coupling side-chain deprotection, unlike Fmoc-Lys(Me,Boc)-OH which necessitates TFA-mediated Boc removal, and avoids the double-coupling burden of Fmoc-Lys(Me)3-OH chloride [1]. When the target modification is specifically Nε,Nε-dimethyl-lysine (not mono- or tri-methyl), this translates to reduced synthesis cycle time, lower reagent costs per peptide, and fewer opportunities for side reactions across a library of 10–100 peptides. The savings compound when scaling from single peptides to library production, making Fmoc-Lys(Me)2-OH·HCl the operationally optimal choice for library-scale dimethyl-lysine peptide synthesis [1].

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